molecular formula C14H20FNO3S B5814868 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane

1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane

Cat. No. B5814868
M. Wt: 301.38 g/mol
InChI Key: ZCRHTRDFEQDRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane, also known as EFSA, is a chemical compound that has been widely studied for its potential applications in scientific research. EFSA belongs to a class of compounds known as sulfonylazepanes, which have been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been found to modulate the activity of certain cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase and modulation of cellular signaling pathways, this compound has been found to exhibit anti-inflammatory and analgesic effects. This compound has also been found to exhibit antioxidant activity, which may make it useful in the prevention and treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of biochemical and physiological effects. However, there are also some limitations to its use. This compound is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Future Directions

There are several directions for future research on 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane. One area of interest is the development of new therapeutic agents based on this compound and other sulfonylazepanes. This compound has also been found to exhibit potential as a tool for studying the role of sulfonylazepanes in biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane can be synthesized using a variety of methods, including the reaction of 3-ethoxy-4-fluorobenzene with sodium hydride, followed by the addition of 1-azepanethiol and sulfur dioxide. This reaction produces the intermediate compound 1-[(3-ethoxy-4-fluorophenyl)sulfanyl]azepane, which can be oxidized using hydrogen peroxide to yield this compound.

Scientific Research Applications

1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane has been extensively studied for its potential applications in scientific research. One area of interest is its potential as a tool for studying the role of sulfonylazepanes in biological systems. This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. These effects make this compound a promising candidate for further research in areas such as drug discovery and the development of new therapeutic agents.

properties

IUPAC Name

1-(3-ethoxy-4-fluorophenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3S/c1-2-19-14-11-12(7-8-13(14)15)20(17,18)16-9-5-3-4-6-10-16/h7-8,11H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRHTRDFEQDRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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